molecular formula C8H14ClNO2 B15279240 Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B15279240
M. Wt: 191.65 g/mol
InChI Key: GVGHCTZKPYWADE-JNAVMGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is known for its unique structural features, which include a bicyclo[2.2.1]heptane framework. The presence of an amino group and a carboxylic acid group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or its derivatives.

    Functional Group Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Automation: Implementing automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives of the compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1S,2S,3R,4R)-3-amino-N-neopentylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride: A similar compound with a neopentyl group instead of a carboxylic acid group.

    (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic framework but different functional groups.

Uniqueness

Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6?,7?;/m0./s1

InChI Key

GVGHCTZKPYWADE-JNAVMGPDSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C(C2N)C(=O)O.Cl

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.Cl

Origin of Product

United States

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